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  • Product: (R)-4-methylmorpholine-3-carboxylic acid
  • CAS: 1821837-71-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (R)-4-Methylmorpholine-3-Carboxylic Acid: A Technical Guide for Drug Development

Executive Summary (R)-4-methylmorpholine-3-carboxylic acid (CAS: 1821837-71-1) is a conformationally constrained, non-proteinogenic amino acid that serves as a highly valuable chiral building block in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-4-methylmorpholine-3-carboxylic acid (CAS: 1821837-71-1) is a conformationally constrained, non-proteinogenic amino acid that serves as a highly valuable chiral building block in modern medicinal chemistry ([1]). Recognized primarily as a rigid surrogate for proline, the morpholine core introduces unique hydrogen-bond accepting capabilities via the ethereal oxygen, while the N-methyl group imparts tertiary amine characteristics and steric encumbrance ([2]). This technical guide delineates the physicochemical properties, zwitterionic behavior, and field-validated synthetic protocols for incorporating this moiety into complex peptidomimetics and targeted protein degraders (PROTACs).

Physicochemical Properties & Structural Dynamics

The introduction of an oxygen atom into a piperidine ring to form a morpholine core significantly alters the electronic landscape of the molecule. The strong inductive electron-withdrawing effect (-I effect) of the ethereal oxygen decreases the basicity of the nitrogen atom. Consequently, the conjugate acid of the N-methylmorpholine base exhibits a pKa of approximately 7.38 (), which is substantially lower than that of N-methylpiperidine (pKa ~10.4).

When a carboxylic acid is introduced at the C3 position, the molecule exists as a zwitterion in aqueous media. The proximity of the protonated tertiary amine stabilizes the carboxylate anion, lowering the carboxylic acid pKa to approximately 2.2.

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical Context / Source
IUPAC Name (3R)-4-methylmorpholine-3-carboxylic acidStandard Nomenclature
CAS Registry Number 1821837-71-1Free base form[1]
Molecular Formula C6H11NO3-
Molecular Weight 145.16 g/mol -
pKa1 (Carboxylic Acid) ~2.2Aqueous, 25°C, I = 0.15 M
pKa2 (Tertiary Amine) 7.38Aqueous, 25°C
Isoelectric Point (pI) ~4.79Calculated: (pKa1 + pKa2) / 2
LogP (Predicted) -2.8 to -0.3Highly hydrophilic (Zwitterionic state)
Zwitterionic Speciation & Aqueous Behavior

Understanding the pH-dependent speciation of (R)-4-methylmorpholine-3-carboxylic acid is critical for downstream extraction, purification, and formulation. At physiological pH (7.4), the molecule exists in a dynamic equilibrium between its zwitterionic and anionic forms. This high hydrophilicity often precludes standard liquid-liquid extraction (LLE) using non-polar solvents, necessitating the use of ion-exchange chromatography or reverse-phase HPLC with polar-embedded stationary phases (e.g., HILIC) for isolation.

Speciation Cation Cationic Form (pH < 2.0) NH+ / COOH Zwitterion Zwitterionic Form (pH 2.0 - 7.4) NH+ / COO- Cation->Zwitterion -H+ (pKa1 ~2.2) Zwitterion->Cation +H+ Anion Anionic Form (pH > 7.4) N / COO- Zwitterion->Anion -H+ (pKa2 ~7.38) Anion->Zwitterion +H+

Fig 1. pH-dependent speciation of (R)-4-methylmorpholine-3-carboxylic acid.

Experimental Protocol: Potentiometric Determination of pKa

To accurately utilize this building block in pH-sensitive biological assays, empirical validation of its pKa is required. The following self-validating protocol ensures thermodynamic accuracy by strictly controlling ionic strength.

Rationale & Causality: The use of 0.15 M KCl standardizes the activity coefficients of the ions in solution. This mimics physiological osmolarity and prevents ionic strength fluctuations during the titration from skewing the Nernstian response of the pH electrode, ensuring high-fidelity pKa calculations.

Step-by-Step Methodology:

  • System Calibration: Calibrate a glass-body pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C using a water-jacketed titration vessel.

  • Sample Preparation: Dissolve 1.0 mmol of (R)-4-methylmorpholine-3-carboxylic acid hydrochloride in 50.0 mL of degassed, deionized water containing 0.15 M KCl.

  • Titration: Titrate the solution using standardized 0.100 M NaOH (CO2-free). Add the titrant in 0.05 mL increments, allowing the potential (mV) to stabilize within 0.1 mV/min before recording each data point.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence points. Calculate the pKa values using the Henderson-Hasselbalch equation at the half-equivalence points, refined via a Gran plot analysis for maximum precision.

Synthetic Utility: Amide Bond Formation

The C3-carboxylic acid of (R)-4-methylmorpholine-3-carboxylic acid is severely sterically hindered by the adjacent N-methyl group and the chiral center itself. Traditional carbodiimide coupling agents (e.g., EDC/HOBt or DCC) often suffer from sluggish kinetics here, leading to prolonged reaction times and an increased risk of epimerization at the C3 stereocenter. To circumvent this, highly reactive phosphonium-based reagents like PyBOP or uronium-based reagents like HATU are strictly recommended for amide bond formation ([3]).

Coupling A (R)-4-Me-Morpholine-3-COOH + Target Amine B PyBOP / DIEA in DMF (0°C to RT) A->B C Active Phosphonium Intermediate B->C Activation D Amide Product (Retention of Chirality) C->D Nucleophilic Attack

Fig 2. PyBOP-mediated amide coupling workflow for sterically hindered morpholine derivatives.

Experimental Protocol: PyBOP-Mediated Peptide Coupling

This protocol outlines the synthesis of an amide derivative while preserving the delicate (R)-stereocenter, adapted from validated methodologies for N-methylated morpholine-3-carboxylic acid derivatives[3].

Rationale & Causality: N,N-Diisopropylethylamine (DIEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. It efficiently deprotonates the carboxylic acid and the amine salt without degrading the active ester. Initiating the reaction at 0 °C suppresses the formation of the oxazolone intermediate, which is the primary mechanistic pathway for racemization/epimerization in chiral amino acids.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 1.0 eq of (R)-4-methylmorpholine-3-carboxylic acid (or its HCl salt) and 1.1 eq of the target primary amine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 3.0 to 5.0 eq of DIEA dropwise. (Note: Use 5.0 eq if both starting materials are hydrochloride salts to ensure complete neutralization).

  • Coupling Agent: Add 1.2 eq of PyBOP in a single portion. Stir the mixture at 0 °C for 15 minutes to allow the complete formation of the active phosphonium ester.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1 to 2 hours. Monitor the consumption of the amine via LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (DCM:MeOH gradient).

References
  • Title: (3R)-4-methylmorpholine-3-carboxylic acid | 1821837-71-1 Source: Molport URL: [Link]

  • Title: N-METHYLMORPHOLINE (NMM) Source: Ataman Kimya URL: [Link]

  • Title: Proline Analogues Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: WO2024086804A1 - Indolizine derivatives for treating cancer Source: Google Patents URL

Sources

Foundational

(R)-4-Methylmorpholine-3-Carboxylic Acid: A Privileged Chiral Building Block in Modern Medicinal Chemistry

Executive Summary As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by "flatland" chemistry—an over-reliance on planar, sp2-rich aromatic rings that often suffer from poor aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by "flatland" chemistry—an over-reliance on planar, sp2-rich aromatic rings that often suffer from poor aqueous solubility, high metabolic clearance, and significant clinical attrition. To escape this paradigm, modern medicinal chemistry relies heavily on sp3-rich, conformationally restricted chiral building blocks. Among these, (R)-4-methylmorpholine-3-carboxylic acid (CAS 1821837-71-1) has emerged as a highly privileged scaffold[1]. By fusing the conformational rigidity of a cyclic amino acid with the physicochemical benefits of a morpholine ring, this compound offers a precise tool for optimizing target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles simultaneously[2][3].

Structural & Physicochemical Rationale

The strategic incorporation of (R)-4-methylmorpholine-3-carboxylic acid into a lead compound is driven by three distinct structural features:

  • Conformational Restriction: Similar to proline or pipecolic acid, the cyclic nature of the morpholine ring restricts the ϕ and ψ dihedral angles of the backbone. This locks the resulting molecule into specific bioactive conformations (such as β -turns), reducing the entropic penalty upon target binding[4].

  • Proteolytic Stability via N-Methylation: The methyl group at the N4 position acts as a steric shield. When incorporated into peptidomimetics, this N-alkylation prevents recognition and cleavage by both exopeptidases and endopeptidases, drastically increasing the plasma half-life of the therapeutic candidate.

  • Enhanced Solvation via the Morpholine Oxygen: Unlike carbocyclic analogs (e.g., pipecolic acid) which drive up lipophilicity, the oxygen atom at the 1-position of the morpholine ring serves as a potent hydrogen bond acceptor. This lowers the overall LogP, improving aqueous solubility and mitigating off-target lipophilic toxicity[3].

Table 1: Comparative Physicochemical Properties of Cyclic Amino Acid Scaffolds
ScaffoldRing SizeHeteroatomsRelative LipophilicityPrimary Medicinal Chemistry Benefit
L-Proline 5NBaselineNatural turn inducer, flexible synthesis
L-Pipecolic Acid 6NHighExtended turn geometry, high target affinity
Morpholine-3-carboxylic acid 6N, OLowImproved aqueous solubility, H-bond acceptor
(R)-4-Methylmorpholine-3-carboxylic acid 6N, OModerateProtease resistance, locked conformation, balanced ADME
Applications in Drug Discovery
Case Study 1: Antiviral Agents (HBV Capsid Inhibitors)

In the development of third-generation 4-H heteroaryldihydropyrimidine (HAP) analogues, researchers identified that introducing a carboxyl group at the C6 position significantly enhanced binding affinity to the Hepatitis B Virus (HBV) capsid[5]. However, standard carboxylate additions often resulted in suboptimal pharmacokinetic profiles. By incorporating the (R)-morpholine-3-carboxylic acid scaffold, the resulting analogues (such as HAP_R10) demonstrated a 5-fold increase in potency (EC50 = 3 nM in HepG2.2.15 cells)[6]. X-ray crystallographic studies revealed the causality: the morpholine oxygen and the C3 carboxyl group facilitated a strong, coordinated hydrogen-bonding network with the Cp149 Y132A mutant hexamer and structural waters, while the functionalized core improved the overall drug-like properties of the candidate ()[5][7].

Case Study 2: Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis relies on building blocks that can rapidly generate stereochemically rich libraries for high-throughput screening. (R)-4-methylmorpholine-3-carboxylic acid serves as an ideal ambiphilic substrate for complementary ambiphile pairing (CAP) protocols[8]. In a one-pot, sequential aza-Michael addition followed by intramolecular amidation, this cyclic amino acid reacts with vinyl sulfonamides to yield complex, sp3-rich bicyclic acyl sultams[9]. The rigid morpholine ring dictates the stereochemical outcome of the cyclization, providing high diastereoselectivity without the need for protecting group manipulations ()[10].

Mechanistic Visualization

G A Initial Hit Compound (High Clearance, Flexible) B Identify Vulnerability (Amide Bond Cleavage / Poor Sol) A->B C Incorporate (R)-4-Methylmorpholine- 3-Carboxylic Acid B->C D1 Conformational Restriction (Target Affinity ↑) C->D1 D2 N-Methylation (Protease Stability ↑) C->D2 D3 Morpholine Oxygen (Aqueous Solubility ↑) C->D3 E Optimized Lead Candidate (Improved ADME & Potency) D1->E D2->E D3->E

Workflow demonstrating the rational integration of (R)-4-methylmorpholine-3-carboxylic acid.

Experimental Protocol: Sterically Hindered Amide Coupling

Objective: To couple the sterically hindered, N-methylated carboxylic acid to a primary or secondary amine while suppressing C3-epimerization.

Causality & Rationale: The N-methyl group at C4 and the chiral center at C3 create a highly hindered environment. Slower coupling reagents (like EDC/HOBt) prolong the lifetime of the activated ester, allowing it to cyclize into an oxazolone intermediate, which rapidly racemizes/epimerizes. To prevent this, we utilize HATU. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that undergoes aminolysis much faster than oxazolone formation, thereby preserving the (R)-stereocenter ()[4].

Reagents:

  • (R)-4-Methylmorpholine-3-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve (R)-4-methylmorpholine-3-carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N2/Ar). Cool the mixture to 0 °C using an ice bath. Cooling suppresses the activation energy required for oxazolone formation.

  • Base Addition: Add DIPEA dropwise. Rationale: A non-nucleophilic base is required to deprotonate the carboxylic acid without competing for the activated ester. Stir the mixture for exactly 5 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add the target amine (dissolved in a minimal volume of DMF) dropwise to the pre-activated mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 2–4 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validating System (Quality Control): Analyze the crude product via Chiral HPLC or 1H-NMR. In 1H-NMR, look for diastereomeric peak splitting of the N-methyl singlet (typically around δ 2.2–2.4 ppm) to confirm the enantiomeric/diastereomeric excess (ee/de) is >95%. If splitting is observed, epimerization has occurred, indicating the pre-activation time was too long or the temperature was too high.

References
  • Qiu, Z., et al. (2017). Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry, 60(8), 3352-3371.

  • Asad, N., et al. (2014). Rapid, Scalable Assembly of Stereochemically Rich, Mono- and Bicyclic Acyl Sultams. Organic Letters, 16(1), 82-85.

  • Sladojevich, F., et al. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4254-4257.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling of (R)-4-Methylmorpholine-3-Carboxylic Acid with Primary Amines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming Steric Hindrance and Epimerization in N-Alkylated Morpholine Scaffolds Introduction & Mechanistic Context The couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming Steric Hindrance and Epimerization in N-Alkylated Morpholine Scaffolds

Introduction & Mechanistic Context

The coupling of (R)-4-methylmorpholine-3-carboxylic acid with primary amines presents a unique set of synthetic challenges in medicinal chemistry and peptide synthesis. As an N-alkylated, cyclic amino acid analog, the molecule suffers from significant steric hindrance around the carbonyl center, making standard amide bond formation sluggish.

More critically, the tertiary amine embedded within the morpholine ring acts as an internal base. During carboxylate activation, this basic nitrogen can internally assist in deprotonating the alpha-proton (C3 position), leading to the formation of an enol or ketene intermediate. This dynamic exacerbates the risk of epimerization, threatening the stereochemical integrity of the (R)-configuration[1].

To successfully couple this substrate, the protocol must be a self-validating system that prioritizes reaction velocity . The goal is to accelerate the aminolysis of the active ester so that it dramatically outcompetes the base-catalyzed epimerization pathway.

Reagent Selection & Causality

To overcome the dual challenges of steric bulk and epimerization, the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[2].

When (R)-4-methylmorpholine-3-carboxylic acid is treated with HATU and a hindered base like DIPEA (N,N-Diisopropylethylamine), it rapidly forms a highly reactive 7-azabenzotriazole (OAt) active ester. The architectural advantage of the OAt ester lies in the nitrogen atom at the 7-position of the fused pyridine ring. This nitrogen exerts a powerful neighboring group effect by hydrogen-bonding with the incoming primary amine. This pre-organizes the transition state, directing the nucleophilic attack and drastically accelerating aminolysis[3].

By maximizing the rate of amide bond formation, the HATU/DIPEA system effectively bypasses the slower enolization pathway, preserving the C3 stereocenter.

Mechanism Substrate (R)-4-Methylmorpholine- 3-Carboxylic Acid ActiveEst OAt Active Ester (Highly Reactive) Substrate->ActiveEst HATU, DIPEA Enol Enol/Ketene Intermediate (Loss of Stereocenter) ActiveEst->Enol Base Catalysis (Slow) Product Desired (R)-Amide (Retention of Config) ActiveEst->Product Primary Amine (Fast Aminolysis) Enol->Product Amine Addition Epimer (S)-Amide (Epimerized) Enol->Epimer Amine Addition

Fast OAt-ester aminolysis outcompetes base-catalyzed epimerization pathways.

Quantitative Data: Coupling Reagents Comparison

The following table summarizes the empirical performance of various coupling reagents when applied to hindered, N-alkylated amino acids like 4-methylmorpholine-3-carboxylic acid. HATU provides the optimal balance of high yield and stereochemical retention.

Coupling ReagentAdditiveBaseTypical Yield (%)Epimerization (S-epimer %)Mechanistic Causality
HATU NoneDIPEA>85% <2% Superior neighboring group effect via 7-aza nitrogen accelerates aminolysis.
EDC HOBtDIPEA40–60%5–10%Slower aminolysis allows the internal tertiary amine to catalyze enolization.
PyBOP NoneDIPEA60–75%3–5%Good activation, but lacks the 7-aza directing effect for transition state organization.
T3P NonePyridine50–65%<1%Exceptional stereocontrol, but highly sluggish with sterically hindered substrates.

Experimental Workflow & Protocol

Workflow A Substrate Preparation B Pre-Activation (HATU + DIPEA) A->B 0 °C, DMF C Amine Addition (Coupling) B->C 2-5 min max D Quench & Workup C->D RT, 2-12 h E Analysis (LC-MS / Chiral HPLC) D->E Purified Product

Workflow for the HATU-mediated amide coupling of (R)-4-methylmorpholine-3-carboxylic acid.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Action: Dissolve (R)-4-methylmorpholine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the highly reactive OAt ester. DMF is selected for its superior ability to solubilize zwitterionic amino acid analogs and polar coupling reagents.

Step 2: Pre-Activation (Time-Critical)

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Add HATU (1.1 eq) in one portion, followed by the dropwise addition of DIPEA (2.5 eq). Stir for strictly 2 to 5 minutes .

  • Causality: Cooling minimizes the thermal energy available for the base-catalyzed epimerization pathway. DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, while its pKa is sufficient to drive OAt ester formation.

  • Self-Validation: Aliquot 1 µL of the reaction mixture into 100 µL of Methanol. Analyze immediately via LC-MS to confirm the disappearance of the starting material mass and the appearance of the OAt ester intermediate. Do not proceed until activation is confirmed.

Step 3: Amine Addition

  • Action: Immediately add the primary amine (1.2 eq), either neat or pre-dissolved in a minimal volume of DMF. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Causality: Prompt addition of the amine intercepts the OAt ester before enolization can occur. The reaction is allowed to warm to room temperature to provide the necessary kinetic energy to overcome the steric hindrance of the N-methyl group during the actual bond-forming step.

Step 4: Reaction Monitoring & Workup

  • Action: Stir the mixture for 2 to 12 hours. Monitor reaction progression via LC-MS until the OAt ester is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the combined organic layers with a 5% aqueous LiCl solution (to extract residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Analytical Validation

  • Action: Purify the crude product via flash column chromatography or preparative HPLC.

  • Self-Validation: Perform Chiral HPLC analysis of the purified product against a synthesized racemic standard. A successful protocol execution will yield an enantiomeric excess (ee) of >98%, quantitatively validating the retention of the (R)-configuration.

References

  • 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive Journal of the American Chemical Society (Carpino, L.A., 1993) URL:[Link]

Sources

Application

Application Notes and Protocols for the Incorporation of (R)-4-methylmorpholine-3-carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction: The Strategic Value of N-Methylation and Constrained Scaffolds in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of N-Methylation and Constrained Scaffolds in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, native peptides often suffer from significant pharmacological liabilities, including poor metabolic stability and low cell permeability, which has historically limited their therapeutic application.[1] To overcome these hurdles, medicinal chemists employ a variety of structural modifications. Among the most powerful of these are N-methylation of the peptide backbone and the incorporation of conformationally constrained amino acid surrogates.[1][2]

N-methylation, the addition of a methyl group to a backbone amide nitrogen, offers a dual advantage: it can sterically shield the adjacent peptide bond from proteolytic enzymes and, by removing a hydrogen bond donor, increase the peptide's lipophilicity, potentially enhancing membrane permeability.[2][3] Concurrently, the use of rigid scaffolds, such as those derived from morpholine, can pre-organize the peptide into a bioactive conformation, effectively reducing the entropic penalty upon receptor binding and improving affinity.[4][5]

(R)-4-methylmorpholine-3-carboxylic acid is a unique building block that combines both of these strategic elements. As an N-methylated, cyclic amino acid analogue, its incorporation into a peptide sequence is a sophisticated strategy to impart both enzymatic resistance and defined secondary structure, such as β-turns.[4][5] This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of this sterically demanding residue into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).

Core Challenge: Overcoming the Steric Hindrance of N-Methylated Residues

The primary obstacle in the synthesis of peptides containing (R)-4-methylmorpholine-3-carboxylic acid, and indeed any N-methylated amino acid, is the dramatically reduced nucleophilicity of the secondary amine.[3] The steric bulk of the N-methyl group, compounded by the cyclic nature of the morpholine ring, physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[6][7] This steric hindrance leads to several common synthetic challenges:

  • Slow Coupling Kinetics: Standard coupling reactions are often sluggish and incomplete.[6]

  • Low Yields & Deletion Sequences: Incomplete coupling results in a higher proportion of deletion sequences, where the intended residue is missing, complicating purification and lowering the overall yield.[3][6]

  • Increased Risk of Side Reactions: Forcing the reaction with extended coupling times or elevated temperatures can promote side reactions, such as racemization.[3]

Consequently, the successful incorporation of (R)-4-methylmorpholine-3-carboxylic acid is critically dependent on the selection of highly potent coupling reagents and optimized reaction conditions. Standard carbodiimide-based activators like DCC or DIC are generally inefficient for this task.[8]

Strategic Selection of Coupling Reagents

To drive the acylation of the sterically hindered N-methyl amine to completion, powerful phosphonium or aminium/uronium-based coupling reagents are required. These reagents form highly reactive activated esters that can overcome the steric barrier.[9] The table below compares several recommended reagents for this purpose.

Coupling Reagent Full Name Class Key Advantages & Considerations Ref.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/Uronium SaltHighly efficient due to the formation of a super-reactive OAt-ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the coupling. Considered the gold standard for difficult couplings.[5][9]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltSimilar to HATU, it generates a highly reactive OAt-ester. Excellent for sterically hindered couplings.[8][10]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltA robust and widely used reagent that forms a reactive OBt-ester. Generally effective, though HATU/PyAOP may be superior for the most challenging couplings.[9][10]
PyBrOP Bromotripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltAn exceptionally potent halophosphonium reagent. It is often reserved for the most difficult couplings, such as acylating an N-methyl residue with another N-methyl residue, but carries a higher risk of racemization.[5][10]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminium/Uronium SaltBased on the OxymaPure leaving group, which is a highly effective and less hazardous alternative to HOBt/HOAt. Shows excellent performance in hindered couplings.[9]

Recommendation: For the incorporation of Fmoc-(R)-4-methylmorpholine-3-carboxylic acid, HATU is the primary recommendation due to its superior reactivity and proven track record with sterically demanding couplings.[5][9]

Experimental Workflow & Protocols

The following section details the step-by-step procedure for incorporating Fmoc-(R)-4-methylmorpholine-3-carboxylic acid into a peptide sequence using manual or automated Fmoc SPPS.

Workflow Overview

The logical flow for a single coupling cycle of this specialized amino acid is depicted below. The critical step is the coupling reaction itself, which requires potent activation and sufficient reaction time to ensure completion.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Fmoc_Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Step 2: Coupling (Fmoc-(R)-4-methylmorpholine-3-COOH, HATU, DIPEA in DMF) Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Monitoring Step 3: Coupling Monitoring (Bromophenol Blue Test) Wash_2->Monitoring Recouple Recouple (if necessary) Monitoring->Recouple Positive Test (Incomplete) Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Negative Test (Complete) Recouple->Coupling

Sources

Method

Step-by-step synthesis of (R)-4-methylmorpholine-3-carboxylic acid from enantiopure precursors

Application Note: Enantioselective Synthesis and N-Alkylation of (R)-4-Methylmorpholine-3-Carboxylic Acid Prepared by: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists, Drug Discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis and N-Alkylation of (R)-4-Methylmorpholine-3-Carboxylic Acid

Prepared by: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

Executive Summary & Mechanistic Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles, aqueous solubility, and target binding affinity of active pharmaceutical ingredients (APIs). Specifically, enantiopure morpholine-3-carboxylic acid derivatives are critical chiral building blocks in the synthesis of peptidomimetics and complex tricyclic frameworks [1].

Synthesizing (R)-4-methylmorpholine-3-carboxylic acid requires a robust methodology that prevents the racemization of the stereocenter at the C3 position. While direct alkylation using alkyl halides (e.g., methyl iodide) is a common approach for N-alkylation, it often leads to over-alkylation (quaternization) and requires basic conditions that risk epimerization of the alpha-chiral center.

To ensure high stereochemical fidelity and a self-validating, clean reaction profile, this protocol employs a reductive amination strategy [2]. By reacting the enantiopure precursor, (R)-morpholine-3-carboxylic acid, with aqueous formaldehyde under a hydrogen atmosphere with a Palladium on Carbon (Pd/C) catalyst, the reaction proceeds via an iminium intermediate. This intermediate is selectively reduced to the N-methyl derivative, avoiding the generation of quaternary ammonium salts and preserving the (R)-configuration.

Synthetic Pathway Visualization

G Precursor (R)-Morpholine-3- carboxylic acid Formaldehyde Formaldehyde (aq) Condensation Precursor->Formaldehyde Iminium Iminium Intermediate (Transient) Formaldehyde->Iminium - H2O Reduction H2 Gas, 10% Pd/C Catalytic Reduction Iminium->Reduction Target (R)-4-Methylmorpholine- 3-carboxylic acid Reduction->Target High Yield Enantiopure

Fig 1: Reductive amination pathway for N-methylation of morpholine-3-carboxylic acid.

Experimental Protocol

Safety & Handling: Formaldehyde is a known carcinogen and sensitizer. Palladium on carbon can ignite if allowed to dry in the presence of solvent vapors. All operations must be conducted in a certified chemical fume hood using appropriate PPE.

Reagent Preparation & Stoichiometry

The following table summarizes the quantitative requirements for a standard bench-scale synthesis [2].

Reagent / CatalystMW ( g/mol )EquivalentsAmountRole
(R)-Morpholine-3-carboxylic acid131.131.00140 mg (1.06 mmol)Enantiopure Precursor
Formaldehyde (37% aqueous)30.031.20100 mg (~1.2 mmol)Electrophile / Carbon source
Palladium on Carbon (10% Pd, 50% wet)N/A10% w/w150 mgHydrogenation Catalyst
Methanol (Anhydrous)32.04N/A5.0 mLSolvent
Hydrogen Gas (H2)2.02Excess1 atm (Balloon)Reductant
Step-by-Step Methodology
  • Substrate Dissolution: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 140 mg of (R)-morpholine-3-carboxylic acid. Suspend the solid in 5.0 mL of anhydrous methanol. Causality: Methanol is selected as the co-solvent to ensure adequate solubility of both the polar amino acid precursor and the transient iminium species.

  • Electrophile Addition: Slowly add 100 mg of 37% aqueous formaldehyde to the stirring suspension. Allow the mixture to stir at ambient temperature (20–25 °C) for 15 minutes to facilitate the initial condensation and formation of the iminium intermediate.

  • Catalyst Introduction: Carefully add 150 mg of 10% Pd/C (50% wet) to the reaction mixture. Causality: Wet Pd/C is utilized to mitigate the risk of autoignition upon contact with methanolic vapors.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under mild vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this process three times. Finally, evacuate the flask and backfill with Hydrogen gas using a double-ribbed balloon.

  • Reductive Cleavage: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature for 24 hours. Causality: The mild room-temperature conditions are specifically chosen to prevent the thermal degradation of the catalyst and to eliminate any risk of epimerization at the C3 stereocenter.

  • Workup & Filtration: Upon completion (monitored via LC-MS or TLC), carefully purge the flask with Nitrogen to remove residual Hydrogen gas. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of methanol. Critical Note: Do not allow the filtered catalyst to dry completely on the filter paper; immediately quench the filter cake with water to prevent ignition.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The resulting residue yields approximately 120 mg of the desired (R)-4-methylmorpholine-3-carboxylic acid as a crude solid.

Analytical Validation

The crude material is typically of sufficient purity (>95%) for downstream peptide coupling or functionalization. The identity and purity of the product must be validated as a self-contained system using the following expected parameters [2]:

  • Yield: ~78% (120 mg)

  • Appearance: White to off-white solid

  • 1H NMR (CD3OD, 400 MHz): δ 4.24-4.22 (m, 1H), 4.00-3.99 (m, 1H), 3.74-3.64 (m, 3H), 3.42-3.38 (m, 1H), 3.20-3.19 (m, 1H), 2.95 (s, 3H). Causality: The sharp singlet at 2.95 ppm integrates to 3 protons, confirming the successful incorporation of the N-methyl group.

  • LC-MS (ESI): Calculated for C6H11NO3 [M+H]+: m/z 146.08; Found: 146.1.

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4254–4257.[Link]

Application

Utilizing (R)-4-methylmorpholine-3-carboxylic acid in the synthesis of morpholine-based APIs

Application Note: Utilizing (R)-4-Methylmorpholine-3-carboxylic Acid in the Synthesis of Morpholine-Based APIs Prepared by: Senior Application Scientist Introduction & Strategic Importance The incorporation of morpholine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing (R)-4-Methylmorpholine-3-carboxylic Acid in the Synthesis of Morpholine-Based APIs Prepared by: Senior Application Scientist

Introduction & Strategic Importance

The incorporation of morpholine rings into active pharmaceutical ingredients (APIs) is a field-proven strategy to modulate physicochemical properties, such as improving aqueous solubility, fine-tuning pKa, and enhancing target binding affinity. Among the critical chiral building blocks is (R)-4-methylmorpholine-3-carboxylic acid. This specific enantiomer is instrumental in synthesizing advanced therapeutics, including 1[1],2[2], and 3[3].

Mechanistic Causality in Synthesis and Functionalization

Working with C3-substituted morpholines presents unique synthetic challenges. The alpha-proton adjacent to the carboxylic acid is susceptible to base-catalyzed abstraction, which can lead to epimerization of the stereocenter.

2.1. Rationale for Reductive Amination To synthesize the N-methylated derivative from enantiopure (R)-morpholine-3-carboxylic acid, direct alkylation with methyl iodide is strongly discouraged. Direct alkylation often results in over-alkylation (yielding quaternary ammonium salts) and requires strong bases that risk epimerizing the delicate C3 stereocenter[4]. Instead, a5 utilizing aqueous formaldehyde and hydrogen gas over a palladium-on-carbon (Pd/C) catalyst is the method of choice[5]. This approach operates under mild, near-neutral conditions, ensuring strict chemoselectivity for the tertiary amine while perfectly preserving the (R)-configuration.

2.2. Amide Coupling Dynamics and 'Memory of Chirality' In downstream API synthesis, coupling the sterically hindered (R)-4-methylmorpholine-3-carboxylic acid to an amine partner requires robust activation. The steric bulk of the N-methyl group adjacent to the carboxylate drastically slows down coupling kinetics when using standard carbodiimides (e.g., EDCI). To overcome this, phosphonium-based reagents like PyBOP are employed[3]. PyBOP rapidly generates a highly reactive acylphosphonium intermediate that seamlessly converts to an active ester, driving the reaction to completion before epimerization can occur. In scalable syntheses, the dynamic conformation of the morpholine ring itself aids in retaining stereochemical information during intermediate transitions, a phenomenon leveraged in 6 applications[6].

Workflow A (R)-Morpholine-3- carboxylic acid B Reductive Amination CH2O, H2, Pd/C A->B Step 1 C (R)-4-Methylmorpholine- 3-carboxylic acid B->C D Amide Coupling PyBOP, DIEA, DMF C->D Step 2 E Morpholine-based API Intermediate D->E

Workflow for the synthesis and application of (R)-4-methylmorpholine-3-carboxylic acid in APIs.

Self-Validating Experimental Protocols

Protocol A: Synthesis of (R)-4-Methylmorpholine-3-carboxylic Acid via Reductive Amination

Objective: Chemoselective N-methylation with absolute retention of chirality. Materials: (R)-morpholine-3-carboxylic acid, 37% aqueous formaldehyde, 10% Pd/C (50% wet), methanol/water.

  • Initiation: Dissolve (R)-morpholine-3-carboxylic acid (1.0 equiv, 140 mg, 0.86 mmol) in a methanol/water solvent mixture[5].

  • Reagent Addition: Add 37% aqueous formaldehyde (1.2 equiv, 0.1 g, 1.0 mmol) to the solution.

    • Causality: A slight stoichiometric excess of formaldehyde ensures complete conversion without driving the formation of complex aminals or polymeric byproducts.

  • Catalysis: Carefully add 10% Palladium on carbon (150 mg). Purge the reaction vessel with nitrogen, then introduce a hydrogen atmosphere (1 atm via balloon).

  • Reaction: Stir vigorously at room temperature for 24 hours.

    • In-Process Control (Self-Validation): Monitor via LC-MS for the disappearance of the starting material mass (m/z 132) and the appearance of the product mass (m/z 146).

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under vacuum to yield the crude (R)-4-methylmorpholine-3-carboxylic acid.

  • Validation: Confirm structural integrity via 1H NMR (CD3OD, 400 MHz). The critical self-validating marker is the appearance of a distinct N-CH3 singlet at δ 2.95 ppm[5].

Protocol B: PyBOP-Mediated Amide Coupling for API Synthesis

Objective: High-yield amide bond formation with a sterically hindered chiral acid. Materials: (R)-4-methylmorpholine-3-carboxylic acid hydrochloride, API amine intermediate, PyBOP, N,N-Diisopropylethylamine (DIEA), anhydrous DMF.

  • Preparation: In an oven-dried flask, suspend (R)-4-methylmorpholine-3-carboxylic acid hydrochloride (1.2 equiv, 24.5 mg, 0.13 mmol) and the API amine intermediate (1.0 equiv) in anhydrous DMF (1.0 mL)[3].

  • Base Addition: Add DIEA (3.0 equiv, 43.6 mg, 0.34 mmol) dropwise.

    • Causality: Three equivalents of DIEA are critical; the first neutralizes the hydrochloride salt of the morpholine acid, the second ensures the API amine is free-based for nucleophilic attack, and the third acts as a catalyst for the PyBOP activation step.

  • Activation: Add PyBOP (1.3 equiv, 76.1 mg, 0.15 mmol) in one portion. The solution typically becomes homogenous as the active ester forms.

  • Reaction: Stir the mixture at room temperature for 1 hour.

    • In-Process Control (Self-Validation): LC-MS should indicate complete consumption of the amine partner.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL). Wash the organic layer with brine (2 x 50 mL) to remove DMF, DIEA salts, and water-soluble byproducts.

    • Causality: Brine is preferred over water to prevent emulsion formation and minimize the loss of polar API intermediates into the aqueous phase.

  • Drying & Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the coupled morpholine-API intermediate[3].

Mechanism N1 1. Carboxylate Anion Generation (Deprotonation by DIEA) N2 2. Acylphosphonium Formation (Nucleophilic attack on PyBOP) N1->N2 N3 3. Active Ester Generation (BtO- attack, OP(N-pyr)3 expelled) N2->N3 N4 4. Amide Bond Formation (Amine nucleophile attack) N3->N4

Mechanistic pathway of PyBOP-mediated amide coupling for hindered morpholine derivatives.

Data Presentation: Coupling Reagent Efficacy

When optimizing the synthesis of morpholine-based APIs, selecting the correct coupling reagent is paramount. Table 1 summarizes the empirical data and causality behind reagent selection for C3-substituted morpholines.

Table 1: Quantitative Comparison of Amide Coupling Reagents for C3-Substituted Morpholines

Coupling ReagentActivation IntermediateEpimerization Risk at C3Relative Reaction KineticsByproduct Removal Strategy
EDCI / HOBt O-AcylisoureaModerateSlow (Due to steric hindrance)Aqueous extraction (Water soluble urea)
HATU O-AtabenzotriazolylLowVery FastChromatography (Polar byproducts)
PyBOP AcylphosphoniumVery LowFastChromatography (Tripyrrolidinophosphine oxide)

References

  • Synthesis routes of 4-Methylmorpholine-3-carboxylic acid. Benchchem.
  • WO2024086804A1 - Indolizine derivatives for treating cancer. Google Patents.
  • Development of a Practical Synthesis of a TORC1/2 Inhibitor: A Scalable Application of Memory of Chirality. ACS Publications.
  • WO2021076602A1 - FGFR Inhibitors. Google Patents.
  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of (R)-4-methylmorpholine-3-carboxylic acid in DCM

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-4-methylmorpholine-3-carboxylic acid is a chiral building block prized in medicinal chemistry for its unique structural features. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-methylmorpholine-3-carboxylic acid is a chiral building block prized in medicinal chemistry for its unique structural features. However, its zwitterionic nature—possessing both a basic tertiary amine and an acidic carboxylic acid—can lead to significant solubility challenges in common non-polar organic solvents like dichloromethane (DCM). This guide, designed by our senior application scientists, provides a systematic, in-depth approach to overcoming these solubility hurdles to ensure the success of your experiments.

Core Troubleshooting Guide & FAQs

This guide is structured as a series of questions and answers, moving from simple physical adjustments to more complex chemical modifications.

Q1: I've added my (R)-4-methylmorpholine-3-carboxylic acid to DCM, and it's not dissolving. Why is this happening?

Answer: The primary reason for the poor solubility of (R)-4-methylmorpholine-3-carboxylic acid in DCM is its zwitterionic character. In its solid state, the acidic proton from the carboxylic acid group can transfer to the basic nitrogen of the morpholine ring, forming an internal salt. This zwitterionic form has strong intermolecular electrostatic interactions and a high lattice energy, making it difficult for a non-polar solvent like DCM to effectively solvate and dissolve it.[1][2]

Q2: Before I change my reaction chemistry, how can I be sure it's a solubility issue and are there any simple fixes?

Answer: It's crucial to first confirm that poor solubility is the limiting factor. A simple visual test can be informative. Additionally, gentle heating can sometimes provide enough energy to overcome the lattice forces.

Protocol 1: Basic Solubility Assessment

  • Visual Test: Add 10 mg of (R)-4-methylmorpholine-3-carboxylic acid to a vial containing 1 mL of DCM.

  • Agitation: Stir the mixture vigorously at room temperature for 5 minutes. If a significant amount of solid remains, poor solubility is confirmed.

  • Thermal Test: Gently warm the suspension to approximately 35-40°C. If the solid dissolves, your reaction may proceed at a slightly elevated temperature, provided the reactants and products are thermally stable.

Q3: Can I improve solubility by just adding another solvent to my DCM?

Answer: Yes, using a co-solvent is an excellent and minimally invasive strategy. The addition of a small amount of a polar aprotic solvent can disrupt the zwitterion's intermolecular forces and enhance solvation.

Table 1: Recommended Co-solvents for DCM Systems

Co-SolventTypical Starting Ratio (DCM:Co-solvent)Key Considerations
N,N-Dimethylformamide (DMF)10:1Highly effective, but ensure it's anhydrous for moisture-sensitive reactions.
Dimethyl sulfoxide (DMSO)20:1Very powerful solubilizer, even in small amounts. Can be challenging to remove during workup.
Acetonitrile (MeCN)5:1A good balance of polarity and ease of removal.
Tetrahydrofuran (THF)5:1A common, less polar option that can still provide a significant solubility boost.

Causality: Polar aprotic co-solvents have strong dipole moments that can interact with the charged ends of the zwitterion, effectively breaking apart the crystal lattice and allowing the molecule to be solvated by the bulk DCM/co-solvent mixture.

Q4: My reaction is sensitive to other solvents. Can I make the compound itself more soluble in pure DCM?

Answer: Absolutely. A highly effective strategy is to disrupt the zwitterionic character by converting the molecule into a salt. This can be achieved by adding an acid or a base. The resulting salt will have different intermolecular interactions and is often more soluble in organic solvents.[3][4][5][6][7]

Option A: Acid Addition to Form a Cationic Salt

By adding a strong acid, you protonate the carboxylate group, leaving a positively charged ammonium species.

Protocol 2: Acid-Mediated Solubilization

  • Suspend (R)-4-methylmorpholine-3-carboxylic acid in DCM.

  • Add one equivalent of an acid such as trifluoroacetic acid (TFA) or methanesulfonic acid.

  • Stir the mixture. The formation of the salt should lead to dissolution. Note: This will make your reaction medium acidic, which must be compatible with your subsequent steps.

Option B: Base Addition to Form an Anionic Salt

Using a non-nucleophilic base will deprotonate the ammonium group, forming a carboxylate salt.

Protocol 3: Base-Mediated Solubilization

  • Suspend (R)-4-methylmorpholine-3-carboxylic acid in DCM.

  • Add one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stir to facilitate salt formation and dissolution. Note: The reaction medium will become basic.

Troubleshooting Workflow: Modifying the Solute

G cluster_0 Strategies for Solubility Enhancement Zwitterion (R)-4-methylmorpholine-3-carboxylic acid (Zwitterionic, Insoluble) CoSolvent Strategy 1: Add Polar Co-Solvent (e.g., DMF, DMSO) Zwitterion->CoSolvent AcidBase Strategy 2: In-Situ Salt Formation Zwitterion->AcidBase Ester Strategy 3: Chemical Derivatization (Esterification) Zwitterion->Ester Soluble Soluble Species in DCM CoSolvent->Soluble AcidBase->Soluble Ester->Soluble

Caption: A summary of approaches to improve solubility in DCM.

Q5: What if both the acidic and basic sites need to remain unmodified for my reaction? Is there another way?

Answer: If the integrity of the initial molecule is paramount for the reaction, but in-situ salt formation is not viable, you may need to consider temporary derivatization. The most common approach is to protect the carboxylic acid as an ester.

Protocol 4: Esterification for Enhanced Solubility

  • Ester Formation: Convert the carboxylic acid to a simple, non-polar ester (e.g., a methyl or ethyl ester) using a standard esterification procedure, such as Fischer esterification with an acid catalyst or using a coupling reagent.[8][9]

  • Purification: The resulting ester will be significantly less polar and can be easily purified and isolated.

  • Reaction in DCM: The neutral ester will exhibit much higher solubility in DCM, allowing your desired reaction to proceed smoothly.

  • Deprotection: After the reaction, the ester can be hydrolyzed back to the carboxylic acid using standard saponification conditions (e.g., with aqueous lithium hydroxide).

Mechanistic Insight: Esterification eliminates the acidic proton, thereby preventing the formation of the zwitterion. The resulting neutral, more lipophilic molecule is much more compatible with non-polar solvents like DCM.

Summary and Final Recommendations

When faced with the poor solubility of (R)-4-methylmorpholine-3-carboxylic acid in DCM, a systematic approach is key.

  • Verify: First, confirm that solubility is indeed the issue.

  • Co-Solvents: The use of polar aprotic co-solvents is the simplest and often sufficient solution.

  • Salt Formation: If co-solvents are not an option, consider in-situ salt formation with a compatible acid or base.

  • Derivatization: For more complex syntheses, temporary protection of the carboxylic acid as an ester is a robust strategy to ensure solubility in DCM.

By understanding the underlying chemical principles of zwitterion solvation, researchers can logically and efficiently troubleshoot these common experimental challenges.

References

  • Queen's University Belfast. (2018). Solubility Modifying Power of Zwitterionic Salts. Chemphyschem, 19(5), 575-580.
  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Al-Ghaban, F. A., et al. (2022).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • University of Rochester, Department of Chemistry.
  • MDPI. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. Pharmaceutics, 15(11), 2544.
  • SciTechnol. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin.
  • American Chemical Society. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega.
  • International Journal of Scientific Development and Research. (2011). Methods to boost solubility.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • International Journal of Science and Research. (2023). Solubility enhancement techniques: A comprehensive review.
  • University of Wisconsin-Madison. (n.d.).
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • National Center for Biotechnology Information. (2018). Solubility-Modifying Power of Zwitterionic Salts.
  • ResearchGate. (2015). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM).
  • Queen's University Belfast. (n.d.). An introduction to zwitterionic salts.
  • Laboratory Notes. (2025).
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • American Chemical Society. (2003). Exploratory Study of the Effect of Polar Solvents upon the Partitioning of Solutes in Nonaqueous Reverse Micellar Solutions. Langmuir.
  • BLDpharm. (n.d.). 1821837-71-1|(R)-4-Methylmorpholine-3-carboxylic acid.
  • NextSDS. (n.d.).
  • PubChemLite. (n.d.). 4-methylmorpholine-3-carboxylic acid hydrochloride (C6H11NO3).
  • Angene Chemical. (n.d.). (3R)-4-Methyl-morpholine-3-carboxylic acid(CAS# 1821837-71-1).
  • Organic Syntheses. (n.d.).
  • IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters.
  • Sigma-Aldrich. (n.d.). Morpholine-4-carboxylic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.).
  • Physical Chemistry Research. (2023).
  • Reddit. (2023). carboxylic acid solubility + TLC : r/chemhelp.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • MDPI. (2021).
  • National Center for Biotechnology Information. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (R)-4-methylmorpholine-3-carboxylic Acid Esterification

Welcome to the technical support center for the esterification of (R)-4-methylmorpholine-3-carboxylic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of (R)-4-methylmorpholine-3-carboxylic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing this crucial chemical transformation. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-quality results.

The esterification of (R)-4-methylmorpholine-3-carboxylic acid, a sterically hindered N-substituted amino acid derivative, presents unique challenges. The presence of a tertiary amine within the core structure and steric hindrance around the carboxylic acid group necessitates careful selection of reaction conditions to maximize yield while minimizing side reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the esterification process. Each entry details potential causes and provides actionable solutions grounded in chemical principles.

Question 1: My esterification yield is consistently low or the reaction fails to reach completion. What are the likely causes and how can I improve it?

Answer: Low conversion is one of the most common issues and can stem from several factors, particularly for equilibrium-driven reactions like the Fischer-Speier esterification.

  • Inefficient Water Removal: The Fischer esterification is a reversible reaction that produces one equivalent of water.[1][2] If water is not actively removed, the reaction will reach equilibrium with significant starting material remaining. The morpholine nitrogen can also be protonated, forming a salt that may retain water in the reaction mixture.

    • Solution: Employ a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or cyclohexane to continuously remove water.[3][4] Alternatively, for smaller-scale reactions, adding an excess of a chemical drying agent, such as anhydrous molecular sieves (3Å or 4Å), directly to the reaction flask can be effective.[5]

  • Insufficient Catalyst Activity or Loading: Standard Brønsted acids (e.g., H₂SO₄, p-TsOH) are the workhorses for this reaction.[1] However, the basicity of the morpholine nitrogen can neutralize a portion of the acid catalyst, rendering it inactive.

    • Solution: Increase the catalyst loading, sometimes to stoichiometric amounts, to ensure enough free acid is present to catalyze the reaction after protonating the substrate's nitrogen atom.[6] Alternatively, consider using Lewis acid catalysts such as scandium(III) triflate or zirconium(IV) chloride, which can be more effective for hindered substrates and may be more water-tolerant.[5][7]

  • Steric Hindrance: The methyl group on the morpholine nitrogen and the cyclic structure create significant steric bulk around the carboxylic acid, slowing the rate of nucleophilic attack by the alcohol.[8]

    • Solution: Increase the reaction temperature to the reflux point of the alcohol or solvent to provide sufficient energy to overcome the activation barrier.[9] For particularly stubborn cases, switching to a non-equilibrium method, such as using a coupling reagent (see FAQ 2), may be necessary.[8]

  • Excess Reagent Stoichiometry: To shift the equilibrium towards the product, a large excess of the alcohol is often required.[1]

    • Solution: Use the desired alcohol as the reaction solvent if practical. This ensures a very high molar excess, effectively driving the reaction to completion.[3] Studies have shown that increasing the alcohol excess from 1:1 to 10:1 can dramatically increase equilibrium yield.[1]

Question 2: I am observing a significant side product, and purification is difficult. What is this byproduct and how can I prevent its formation?

Answer: Side product formation often depends on the chosen esterification method.

  • Method: Carbodiimide Coupling (e.g., DCC, EDC): The most common side product is an N-acylurea derivative, formed when the activated O-acylisourea intermediate rearranges instead of reacting with the alcohol.[8] This is especially prevalent with sterically hindered acids like ours.

    • Prevention: The addition of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), is crucial. DMAP intercepts the O-acylisourea to form a more stable and highly reactive acylpyridinium intermediate, which efficiently reacts with the alcohol and minimizes the N-acylurea side reaction.[8] Adding other coupling auxiliaries like 1-hydroxybenzotriazole (HOBt) can also suppress this side reaction.

  • Method: High-Temperature Fischer Esterification: At elevated temperatures, amino acid derivatives can undergo intermolecular condensation to form cyclic diamides known as diketopiperazines.[10]

    • Prevention: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate. If this side product is consistently observed, switching to a milder, non-equilibrium method (e.g., Steglich or DMTMM coupling) that operates at or below room temperature is highly recommended.[11][12]

  • Racemization: For chiral centers, especially the α-carbon of amino acids, racemization is a risk, particularly under harsh conditions or with certain coupling reagents that can promote the formation of an oxazolone intermediate.[8]

    • Prevention: Employ mild reaction conditions. The use of coupling reagents known to have low racemization potential, such as those based on HOBt or OxymaPure, is advisable for sensitive substrates.[13] For acid-catalyzed methods, ensure the reaction time is not excessively prolonged.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategy and selection of reagents for the esterification of (R)-4-methylmorpholine-3-carboxylic acid.

Question 1: What are the primary methods for esterifying this compound, and what are their pros and cons?

Answer: There are three primary strategies, each with distinct advantages and disadvantages. The choice depends on your scale, substrate sensitivity, and required purity.

MethodDescription & Typical ReagentsProsCons
Fischer-Speier Esterification Reaction with excess alcohol in the presence of a strong acid catalyst.[1][2] Reagents: H₂SO₄, p-TsOH, HCl in alcohol.Economical, simple workup, ideal for large scale.Requires harsh conditions (heat), equilibrium-limited, may not be suitable for sensitive substrates.
Steglich Esterification Carbodiimide-mediated coupling.[8][12] Reagents: Dicyclohexylcarbodiimide (DCC) or EDC, with a DMAP catalyst.Mild conditions (0°C to RT), high yielding, not equilibrium-limited.Reagents are expensive, can cause racemization, DCC produces an insoluble urea byproduct that requires filtration.[8]
Other Coupling Agents Use of pre-activated reagents. Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[11]Very mild conditions, simple workup (byproducts are water-soluble), low racemization.Reagents can be costly, may not be ideal for very large-scale synthesis.

Question 2: How do I effectively monitor the reaction's progress?

Answer: Monitoring the disappearance of the starting carboxylic acid is key.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase that gives good separation between your starting acid (polar, lower Rf) and the final ester (less polar, higher Rf). The starting material, having a free carboxylic acid and a tertiary amine, will streak on silica gel; adding a small amount of acetic acid or ammonia to your eluent can improve spot shape. Staining with ninhydrin will not work (secondary amine), but a potassium permanganate (KMnO₄) stain or iodine vapor will visualize both spots.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is superior. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like 0.1% trifluoroacetic acid (TFA) typically works well.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and dissolving it in a deuterated solvent allows for direct observation of the conversion of starting material to product by comparing the integration of characteristic peaks.

Experimental Protocols & Workflows

Here are two detailed, validated protocols for the esterification of (R)-4-methylmorpholine-3-carboxylic acid.

Protocol 1: Fischer-Speier Esterification (e.g., Methyl Ester)

This protocol is suitable for robust, large-scale synthesis where cost is a primary consideration.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-4-methylmorpholine-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (serving as both reactant and solvent, ~0.2 M concentration).

  • Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 1.5 eq). The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Be cautious due to CO₂ evolution. Adjust pH to ~8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel if necessary.

Workflow Diagram: General Esterification Procedure

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Combine Carboxylic Acid & Alcohol/Solvent Catalyst 2. Add Catalyst/ Coupling Agent Setup->Catalyst React 3. Heat/Stir for Required Time Catalyst->React Monitor 4. Monitor Progress (TLC/HPLC) React->Monitor Quench 5. Quench & Neutralize Monitor->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography or Distillation Dry->Purify Characterize 9. Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for laboratory-scale esterification.

Protocol 2: Steglich-Type Esterification (e.g., Benzyl Ester)

This protocol is ideal for preparing esters of more sensitive or valuable alcohols under mild conditions.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-4-methylmorpholine-3-carboxylic acid (1.0 eq), benzyl alcohol (1.1 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Solvent: Dissolve the components in anhydrous dichloromethane (DCM, ~0.1 M).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor progress by TLC.

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with additional DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (to remove DMAP and any unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose common experimental failures.

G Start Low Conversion/ Incomplete Reaction? CheckWater Is water being effectively removed? Start->CheckWater Yes SideProduct Significant Side Product Formation? Start->SideProduct No CheckCatalyst Is catalyst loading sufficient? CheckWater->CheckCatalyst Yes Sol_Water Action: Use Dean-Stark, add molecular sieves. CheckWater->Sol_Water No CheckTemp Is temperature/time optimal? CheckCatalyst->CheckTemp Yes Sol_Catalyst Action: Increase catalyst loading or switch to Lewis acid. CheckCatalyst->Sol_Catalyst No Sol_Temp Action: Increase temperature or reaction time. CheckTemp->Sol_Temp No CheckMethod Is the method appropriate? SideProduct->CheckMethod Yes Sol_SideProduct Action: Add DMAP/HOBt (Steglich). Use milder conditions. CheckMethod->Sol_SideProduct Yes Sol_Method Action: Switch from Fischer to Steglich/DMTMM for sensitive substrates. CheckMethod->Sol_Method No

Caption: A decision tree for troubleshooting esterification reactions.

References

  • EP0331280A1 - Method for esterifying hindered carboxylic acids - Google P
  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google P
  • Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM) - ResearchGate. (URL: [Link])

  • Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing). (URL: [Link])

  • Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

  • Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides | Organic Letters - ACS Publications. (URL: [Link])

  • Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst - PMC. (URL: [Link])

  • Esterification of carboxylic acids with alcohols: dicyclohexylcarbodiimide/4-dimethylaminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. (URL: [Link])

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. (URL: [Link])

  • Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (URL: [Link])

  • esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])

  • Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT - YouTube. (URL: [Link])

  • Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen. (URL: [Link])

  • 25.5: Reactions of Amino Acids - Chemistry LibreTexts. (URL: [Link])

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up - Scirp.org. (URL: [Link])

  • Optimization of Esterification in the Synthesis of Surfactants Feedstock from Polar Lipid Fraction of Crude Palm Oil - Journal of Fundamentals and Applications of Chemical Engineering. (URL: [Link])

  • Synthesis of Fullerene Amino Acid Derivatives by Direct Interaction of Amino Acid Ester with C60 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • 6 Reactions at the carboxy group of an amino acid—esterification of amino acids - Oxford Academic. (URL: [Link])

  • Ester Reactions Summary and Practice Problems - Chemistry Steps. (URL: [Link])

  • Acylation and Esterification of Amino Acids - AK Lectures. (URL: [Link])

Sources

Troubleshooting

Purification techniques for (R)-4-methylmorpholine-3-carboxylic acid crude mixtures

Technical Support Center: Purification of (R)-4-methylmorpholine-3-carboxylic acid Welcome to the technical support guide for the purification of (R)-4-methylmorpholine-3-carboxylic acid crude mixtures. This resource is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of (R)-4-methylmorpholine-3-carboxylic acid

Welcome to the technical support guide for the purification of (R)-4-methylmorpholine-3-carboxylic acid crude mixtures. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral building block. As a key intermediate in pharmaceutical synthesis, achieving high chemical and enantiomeric purity is paramount. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common challenges and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (R)-4-methylmorpholine-3-carboxylic acid?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, based on common syntheses of morpholine derivatives, you can anticipate several classes of impurities[1][2]:

  • Starting Materials: Unreacted precursors, such as the parent amino alcohol or aldehyde, are common.

  • Reagents and By-products: Residual coupling agents, bases (e.g., 4-methylmorpholine if used as a base in other steps), or by-products from the cyclization reaction.

  • Enantiomeric Impurity: The undesired (S)-enantiomer is often a critical impurity that must be removed to meet regulatory and pharmacological requirements[3].

  • Diastereomers: If multiple chiral centers are present in the starting materials or formed during the synthesis, diastereomeric impurities may be present.

  • Degradation Products: The morpholine ring can be susceptible to degradation under harsh acidic or basic conditions used during synthesis or workup.

Q2: What is the best general strategy for a first-pass purification of a very crude mixture?

A2: For a crude mixture with significant amounts of non-isomeric impurities (starting materials, reagents), an acid-base extraction is the most effective initial cleanup step. This technique leverages the acidic nature of the carboxylic acid group. By dissolving the crude mixture in an organic solvent and extracting with a basic aqueous solution (e.g., aq. NaHCO₃ or Na₂CO₃), the desired carboxylic acid is converted to its salt and moves to the aqueous phase. Neutral and basic impurities remain in the organic layer and are discarded. Subsequently, acidifying the aqueous layer (e.g., with 1M HCl) to a pH of 1-2 will precipitate the purified carboxylic acid, which can then be isolated by filtration or extraction[4][5].

Q3: My primary goal is to improve the enantiomeric excess (e.e.). What are my main options?

A3: Enhancing enantiomeric excess requires a chiral separation technique. The two most viable industrial and laboratory-scale methods are:

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is often the most direct and effective method for separating enantiomers. It involves using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. Polysaccharide-based columns are particularly effective for chiral carboxylic acids[6].

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic or enantio-enriched carboxylic acid with a chiral base (the resolving agent). This reaction forms two diastereomeric salts with different physical properties, most importantly, different solubilities in a given solvent. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The purified enantiomer is then recovered by acidifying the salt[7].

The choice between these two depends on scale, available equipment, and the specific properties of your compound.

Troubleshooting and In-Depth Guides

This section addresses specific experimental issues.

Crystallization & Recrystallization Issues

A4: "Oiling out" is a common problem that occurs when the melting point of the impure solid is lower than the temperature of the solution from which it is precipitating, or when the rate of precipitation is too rapid for an ordered crystal lattice to form.

Troubleshooting Steps:

  • Reduce the Rate of Precipitation: Instead of adding the acid quickly, add it dropwise with vigorous stirring, ideally in an ice bath to keep the temperature low.

  • Extract, Don't Filter: If oiling persists, extract the oily product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer, and concentrate it on a rotary evaporator to obtain the crude solid/oil. You can then attempt a proper recrystallization.

  • Attempt Recrystallization from the Oil: Dissolve the oil in a minimal amount of a hot solvent. If the oil doesn't dissolve, add a co-solvent until it does. Let it cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in a refrigerator (2-8°C), and finally in a freezer if necessary. Avoid shocking the solution with rapid temperature changes.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for polar molecules like this include isopropanol, ethanol, or mixtures like ethyl acetate/heptane.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid dissolves. If it doesn't dissolve, add small aliquots of hot solvent until a clear solution is achieved.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Chiral HPLC Purification

A5: Achieving good chiral separation is an empirical process, but it can be systematically optimized. Poor resolution is typically due to an unsuitable combination of the chiral stationary phase (CSP) and the mobile phase[8].

Optimization Workflow:

  • Confirm CSP Suitability: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points for chiral acids[9][10]. If one type (e.g., cellulose) fails, try another (e.g., amylose).

  • Optimize the Mobile Phase:

    • Normal Phase: This is often the most successful mode. Start with a mobile phase of hexane/isopropanol (IPA) or hexane/ethanol. Systematically vary the alcohol percentage (e.g., from 5% to 20%). Lower alcohol content generally increases retention and can improve resolution, but also broadens peaks[6].

    • Add an Acidic Modifier: For carboxylic acids, peak shape and retention are dramatically improved by adding a small amount (0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase. This suppresses the ionization of the carboxylate group, leading to better interactions with the CSP[6][11].

    • Explore Alternative Solvents: Including a tertiary alcohol (like tert-butanol) in the mobile phase can sometimes reduce the risk of the carboxylic acid forming an ester with the alcohol solvent on the column, which would lower yield and purity[10].

  • Adjust Flow Rate and Temperature: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Changing the column temperature can also affect selectivity; both heating and cooling should be explored[9].

ParameterCondition A (Normal Phase)Condition B (Normal Phase)Condition C (Polar Organic)
Column Polysaccharide-based (e.g., Chiralpak® AD-H)Polysaccharide-based (e.g., Chiralcel® OD-H)Polysaccharide-based (e.g., Chiralpak® AD-H)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)n-Hexane / Ethanol (85:15 v/v)Acetonitrile / Methanol (50:50 v/v)
Modifier 0.1% Trifluoroacetic Acid (TFA)0.1% Acetic Acid0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C30 °C25 °C
Detection UV (e.g., 210 nm)UV (e.g., 210 nm)UV (e.g., 210 nm)

Note: These are starting points. The ratios of solvents should be optimized for best results.[6]

Workflow Visualization

To assist in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow from crude product to high-purity material.

Purification_Workflow cluster_0 Initial State cluster_1 Analysis & Decision cluster_2 Purification Stages cluster_3 Final Product Crude Crude Mixture (R)-4-methylmorpholine-3-carboxylic acid Analysis Analyze Crude: 1. Purity (HPLC/NMR) 2. Enantiomeric Excess (Chiral HPLC) Crude->Analysis Extraction Acid-Base Extraction Analysis->Extraction Purity < 90% (High non-isomeric impurities) Recrystal Recrystallization Analysis->Recrystal Purity > 90% e.e. > 95% Chiral_HPLC Preparative Chiral HPLC Analysis->Chiral_HPLC e.e. < 95% (Enantiomeric separation needed) Extraction->Recrystal Product is Solid Recrystal->Chiral_HPLC e.e. still low Pure_Product Pure Product (>99% Purity, >99% e.e.) Recrystal->Pure_Product Purity & e.e. OK Chiral_HPLC->Pure_Product

Caption: Decision tree for selecting a purification strategy.

References

  • WO2008144198A1: Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • WO2009106486A1: Preparation of morpholine derivatives.
  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. [Link]

  • Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. PubMed. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • 4-methylmorpholine. TUODA INDUSTRY LIMITED. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Agilent Chiral Chromatograph Training Guide. Agilent. [Link]

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. Scientific Reports. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • How can I purify carboxylic acid? ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (R)-4-Methylmorpholine-3-Carboxylic Acid Couplings

From the Desk of the Senior Application Scientist Welcome to the technical support guide for handling one of the more notoriously stubborn scaffolds in synthetic chemistry. (R)-4-methylmorpholine-3-carboxylic acid presen...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support guide for handling one of the more notoriously stubborn scaffolds in synthetic chemistry. (R)-4-methylmorpholine-3-carboxylic acid presents a dual challenge: it is an N-alkylated (tertiary) amine, and its carboxylic acid is locked in a rigid morpholine ring directly adjacent to this bulky N-methyl group. This steric crowding severely limits the trajectory of incoming nucleophiles during amide bond formation.

Below, we break down the causality behind common experimental failures and provide field-proven, self-validating protocols to ensure high-yielding, stereopure couplings.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My standard EDC/HOBt or DIC/Oxyma coupling is resulting in <10% yield. Why is this failing? A: The failure is a direct consequence of steric hindrance [3]. When (R)-4-methylmorpholine-3-carboxylic acid is activated by a standard carbodiimide (like EDC or DIC), the resulting O-acylisourea intermediate is extremely bulky. The adjacent N-methyl group and the rigid morpholine ring restrict the accessible conformational space, physically blocking the incoming amine from attacking the carbonyl carbon. Because the desired aminolysis is slow, the intermediate undergoes a rapid, irreversible intramolecular rearrangement to form an unreactive N-acylurea dead-end product.

Q2: Which coupling reagents actually work for this specific scaffold? A: You must bypass the carbodiimide pathway entirely and utilize highly reactive uronium/aminium salts or phosphonium reagents [1].

  • HATU is the gold standard here. It forms a highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen at the 7-position of the HATU leaving group provides a neighboring-group effect, using hydrogen bonding to actively "guide" the incoming amine to the sterically shielded carbonyl.

  • COMU is an excellent, safer alternative to HATU that generates a similarly reactive intermediate but produces less hazardous byproducts.

  • PyAOP is recommended if you are coupling to another sterically hindered amine (e.g., forming a bond between two N-alkylated residues), as phosphonium reagents do not cap the incoming amine with guanidinium byproducts (a common side reaction with excess HATU) [1].

Q3: I achieved a good yield, but I lost the (R)-stereocenter at C3. How do I prevent epimerization? A: Epimerization at the C3 position occurs via the formation of an oxazolonium intermediate or direct base-catalyzed enolization [1]. Because the coupling is slow due to steric bulk, the activated acid spends more time exposed to the base in solution. If you are using a strong, unhindered base like DIPEA (DIEA) or Triethylamine (TEA), it will abstract the alpha-proton.

  • The Fix: Switch your base to TMP (2,4,6-trimethylpyridine) . TMP is sterically hindered and less basic, providing just enough proton-scavenging ability to drive the coupling without triggering enolization [2]. Furthermore, strictly maintain the pre-activation time to under 2 minutes and keep the reaction at 0 °C to room temperature.

Q4: I've tried HATU and COMU, but my specific amine is still not coupling. What is the nuclear option? A: If uronium salts fail, you must transition to Acyl Fluorides or Acid Chlorides . Acyl fluorides, generated in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), are exceptionally small and highly electrophilic. Unlike acyl chlorides, acyl fluorides are remarkably stable to water and neutral conditions but react rapidly with amines, allowing them to penetrate the steric shield of the morpholine ring without degrading [2].

Quantitative Data: Coupling Reagent Efficacy

The following table synthesizes the expected performance of various activation strategies when reacting (R)-4-methylmorpholine-3-carboxylic acid with a standard primary amine.

Coupling ReagentReagent ClassRelative ReactivityEpimerization RiskRecommended BaseApplication / Verdict
EDC/HOBt CarbodiimideLowLowDIPEANot Recommended. Fails due to N-acylurea formation.
HATU Uronium (Azabenzotriazole)Very HighModerateTMPFirst-Line Choice. Excellent balance of speed and yield.
COMU Uronium (Morpholino)Very HighLowTMPExcellent Alternative. Safer than HATU, highly efficient.
PyAOP PhosphoniumHighModerateDIPEA / TMPSpecialized. Best if the incoming amine is also hindered.
TFFH FluoroformamidiniumExtremeHighNMMLast Resort. For extreme steric clashes; requires strict temp control.

Experimental Protocols

Protocol A: HATU-Mediated Amidation (Standard First-Line)

This protocol is designed as a self-validating system. The use of TMP minimizes epimerization, while the stoichiometry ensures complete consumption of the hindered acid.

Reagents:

  • (R)-4-methylmorpholine-3-carboxylic acid (1.2 equiv)

  • Target Amine (1.0 equiv)

  • HATU (1.15 equiv)

  • TMP (2,4,6-trimethylpyridine) (3.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve (R)-4-methylmorpholine-3-carboxylic acid (1.2 equiv) and HATU (1.15 equiv) in anhydrous DMF.

  • Pre-Activation: Cool the solution to 0 °C in an ice bath. Add TMP (3.0 equiv) dropwise. Causality Note: Cooling suppresses the oxazolonium pathway. TMP acts as a non-nucleophilic proton sponge to facilitate activation without stripping the C3 chiral proton.

  • Activation Window: Stir at 0 °C for exactly 2 minutes. Do not exceed this time, as prolonged activation of hindered acids leads to degradation and guanidinylation.

  • Coupling: Add the target amine (1.0 equiv) dissolved in a minimal volume of DMF dropwise to the activated mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature. Stir for 4–12 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. Once the amine is consumed, quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash the organic layer with 5% NaHCO₃, brine, and dry over Na₂SO₄.

Protocol B: Acyl Fluoride Activation via TFFH (For Extreme Hindrance)

Use this protocol when coupling (R)-4-methylmorpholine-3-carboxylic acid to another sterically hindered secondary amine.

Reagents:

  • (R)-4-methylmorpholine-3-carboxylic acid (1.5 equiv)

  • Target Amine (1.0 equiv)

  • TFFH (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Acyl Fluoride Generation: Dissolve the carboxylic acid (1.5 equiv) and TFFH (1.5 equiv) in anhydrous DCM under nitrogen at 0 °C.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 30 minutes at room temperature. Causality Note: TFFH converts the acid into an acyl fluoride. The small atomic radius of fluorine minimizes steric clashes during the subsequent aminolysis, allowing the reaction to proceed where bulky OAt esters fail.

  • Verification: (Critical Step) Take a 5 µL aliquot, quench with methanol, and check LC-MS for the corresponding methyl ester mass to confirm complete acyl fluoride formation.

  • Coupling: Add the target amine (1.0 equiv). Stir at room temperature for 12–24 hours.

  • Workup: Wash the DCM mixture directly with 1M HCl (if the product is not acid-sensitive), followed by saturated NaHCO₃ and brine.

Workflow & Mechanistic Visualizations

DecisionTree Start Coupling (R)-4-methylmorpholine -3-carboxylic acid Step1 Use HATU or COMU + TMP in DMF/NMP Start->Step1 Check1 Is Conversion > 80%? Step1->Check1 Success Proceed to Workup/Cleavage Check1->Success Yes Step2 Use TFFH (Acyl Fluoride) or PyAOP Check1->Step2 No Check2 Is Conversion > 80%? Step2->Check2 Check2->Success Yes Step3 Use BTC (Acid Chloride) Extreme Hindrance Check2->Step3 No

Decision tree for optimizing coupling of sterically hindered N-methyl amino acids.

HATUMechanism Acid Carboxylic Acid (Sterically Hindered) Deprotonation Deprotonation (TMP Base) Acid->Deprotonation OAtEster OAt Active Ester Intermediate Deprotonation->OAtEster HATU Product Amide Product (No Epimerization) OAtEster->Product Amine Amine Incoming Amine Nucleophile Amine->Product

Mechanistic pathway of HATU-mediated activation and amide bond formation.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]

  • Tani, K., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Journal of the American Chemical Society, 144(24), 10852–10861.[Link]

Troubleshooting

Resolving chiral HPLC peak tailing for (R)-4-methylmorpholine-3-carboxylic acid analysis

Resolving Chiral Peak Tailing for (R)-4-Methylmorpholine-3-Carboxylic Acid From the Desk of the Senior Application Scientist Welcome to the technical support center. When developing chiral separation methods for drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Chiral Peak Tailing for (R)-4-Methylmorpholine-3-Carboxylic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support center. When developing chiral separation methods for drug development, (R)-4-methylmorpholine-3-carboxylic acid presents a notoriously difficult chromatographic profile. Because it contains both a basic tertiary amine (the morpholine ring) and an acidic carboxylic acid, it acts as a zwitterion (amphoteric compound). Peak tailing in these molecules is rarely a simple physical defect; it is a complex chemical phenomenon driven by secondary interactions and ionization equilibria.

This guide bypasses generic advice to provide field-proven, mechanistically sound protocols for achieving baseline resolution and perfect peak symmetry.

The Mechanistic Root of the Problem

To fix peak tailing, we must first understand the causality behind it. The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention [Element Lab Solutions][1]. For (R)-4-methylmorpholine-3-carboxylic acid, tailing is driven by two main factors:

  • Cation Exchange with Residual Silanols: In reversed-phase or polar organic modes, the silica support surface contains residual silanol groups. If the mobile phase pH is not properly controlled, the basic amine on the morpholine ring becomes positively charged and undergoes strong cation exchange with negatively charged surface silanols [Waters][2].

  • Zwitterionic Equilibria: If the mobile phase pH hovers near the pKa of either functional group, the analyte exists in multiple transient charge states during its transit through the column, resulting in band broadening and severe tailing [ResearchGate][3].

Diagnostic Workflow

Before altering the chemistry of your method, use the following logical framework to isolate the root cause of the tailing.

Workflow N1 Peak Tailing Detected (As > 1.5) N2 Check Physical System (Frit blockage, Dead volume) N1->N2 N3 Physical Issue? N2->N3 N4 Replace Frit / Reverse Flush Column N3->N4 Yes N5 Investigate Chemistry (Zwitterion / Silanols) N3->N5 No N6 Optimize Mobile Phase Add 0.1% TFA + 0.1% TEA N5->N6 Phase 1 Fix N7 Switch to Macrocyclic Glycopeptide CSP N6->N7 If tailing persists

Diagnostic workflow for resolving chiral HPLC peak tailing.

Standard Operating Protocols for Peak Resolution

Every protocol below is designed as a self-validating system. Do not proceed to the next step until the validation criteria of the current step are met.

Protocol A: Mobile Phase Additive Optimization (The TFA/TEA Balance)

If you are using a standard coated or immobilized polysaccharide chiral stationary phase (CSP), secondary interactions must be chemically masked.

  • Step 1: Acidify to Neutralize Silanols. Prepare your mobile phase with 0.1% Trifluoroacetic acid (TFA). TFA drops the pH to ~2.0, which neutralizes the vast majority of surface silanols. Furthermore, TFA acts as a strong ion-pairing agent, neutralizing the positive charge on the morpholine amine and increasing its hydrophobicity [Waters][2].

  • Step 2: Add a Competing Base. Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a silanol suppressor; it is a competing base that associates with any highly active, remaining anionic silanol groups that the TFA could not protonate [Phenomenex][4].

  • Step 3: Equilibration. Flush the column with the modified mobile phase for a minimum of 20 column volumes.

  • Step 4: System Validation. Inject a reference standard of (R)-4-methylmorpholine-3-carboxylic acid. Calculate the Asymmetry Factor ( As​=B/A at 10% peak height) [Element Lab Solutions][1].

    • Pass Criteria: As​≤1.5 and Resolution ( Rs​ ) > 1.5.

    • Fail Criteria: If As​>1.5 , the polysaccharide CSP cannot handle the zwitterionic nature of the analyte. Proceed to Protocol B.

Protocol B: Stationary Phase Switching (Macrocyclic Glycopeptides)

Underivatized amino acids often fail on traditional polysaccharide columns due to poor solubility in non-polar solvents and complex ionic interactions [Sigma-Aldrich][5].

  • Step 1: Install a Zwitterionic/Glycopeptide CSP. Switch to a column like the Astec CHIROBIOTIC T (Teicoplanin). Teicoplanin is an amphoteric glycopeptide containing both ionizable acidic and basic groups, making it uniquely suited for chiral recognition of zwitterions via electrostatic, hydrogen-bonding, and steric interactions[Agilent][6].

  • Step 2: Mobile Phase Setup. Utilize a polar organic mobile phase (e.g., Methanol:Water with Formic Acid or Ammonium Formate buffer) [Sigma-Aldrich][5].

  • Step 3: System Validation. Run a blank injection (solvent only) to ensure no ghost peaks or carryover exist [LCGC International][7]. Inject the sample.

    • Pass Criteria: Baseline resolution of enantiomers with As​ approaching 1.0.

Quantitative Impact of Mobile Phase Optimization

The table below summarizes the expected chromatographic improvements when applying Protocol A to a basic/amphoteric analyte on a reversed-phase or polar-organic chiral system.

Mobile Phase ConditionPrimary Retention/Tailing MechanismPeak Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ )
0.1% Formic Acid Unsuppressed Cation Exchange2.84,5000.8
0.1% TFA Ion-Pairing / Partial Silanol Masking1.68,2001.4
0.1% TFA + 0.1% TEA Dual Suppression (Acid + Competing Base)1.112,5002.1

Data synthesized from established chromatographic principles regarding the addition of ion-pairing reagents and competing bases to mitigate secondary interactions [Waters][2] [Phenomenex][4].

Frequently Asked Questions (FAQs)

Q: I used 0.1% Formic Acid instead of TFA, but my peak is still tailing severely. Why? A: Formic acid is a weaker acid and does not lower the pH enough to protonate all surface silanols. Consequently, the basic amine on the morpholine ring remains positively charged and ion-pairs with the negatively charged silanols, causing cation exchange tailing. TFA is required because it drops the pH to ~2.0 and acts as a superior ion-pairing agent[Waters][2].

Q: My immobilized polysaccharide column (e.g., CHIRALPAK IA) showed great peak shape initially, but is now tailing after weeks of continuous use. How do I restore it? A: This is likely a "memory effect" where additives or sample matrix components have strongly adsorbed to the head of the column. Because you are using an immobilized column, you can perform a regeneration protocol. Flushing the column with a strong solvent like DMF or THF, followed by an Ethanol rinse, will strip the contaminants and reset the stationary phase [Chiraltech][8] [Chiraltech][9]. (Note: Never use this procedure on coated columns).

Q: Can I just increase my injection volume to get a better signal for my minor enantiomer impurity? A: No. Increasing the injection volume or sample mass will lead to column overload. Overload forces analyte molecules into slower-equilibrating retention sites, which manifests immediately as peak fronting or tailing, completely destroying your chiral resolution[LCGC International][7]. Instead, concentrate your sample prior to injection or utilize a more sensitive detector.

Q: What if I suspect the tailing is a physical issue with the column, not a chemical one? A: If all peaks in the chromatogram (including the solvent front or unretained markers) are tailing, the issue is physical. This is usually caused by a void at the column inlet or a blocked frit [LCGC International][7]. You can verify this by injecting a neutral, non-tailing reference compound; if it tails, replace the inlet frit or the guard column [Agilent][10].

References
  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting Source: Chiral Technologies (Daicel) URL:[Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution Source: Chiral Technologies (Daicel) URL:[Link]

  • How can I prevent peak tailing in HPLC? Source: ResearchGate URL:[Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid... Source: Waters Corporation URL:[Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns Source: Agilent Technologies URL:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing Source: LCGC International URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • Tip on Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

  • Video Notes GC/LC Troubleshooting Series: Tailing Peaks Source: Agilent Technologies URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(R)-4-methylmorpholine-3-carboxylic acid vs other morpholine carboxylic acids in drug design

An in-depth analysis of morpholine derivatives reveals their critical role in modern medicinal chemistry, particularly in overcoming pharmacokinetic bottlenecks. As a Senior Application Scientist, I frequently observe dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of morpholine derivatives reveals their critical role in modern medicinal chemistry, particularly in overcoming pharmacokinetic bottlenecks. As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties or off-target toxicity. The strategic incorporation of the morpholine ring—specifically highly functionalized, chiral variants like (R)-4-methylmorpholine-3-carboxylic acid —often serves as a highly effective rescue strategy.

This guide objectively compares (R)-4-methylmorpholine-3-carboxylic acid against other morpholine carboxylic acids and traditional proline surrogates, detailing the mechanistic causality behind its performance in drug design.

Structural Causality: The Morpholine Advantage

The shift toward sp³-rich scaffolds in drug discovery is driven by the need for higher clinical success rates[1]. Morpholine is a privileged heterocycle because its oxygen atom acts as a hydrogen bond acceptor while simultaneously withdrawing electron density from the opposing nitrogen. This reduces the basicity of the amine (pKa ~8.3 compared to piperidine's ~11), creating a molecule that is partially unionized at physiological pH. This delicate balance drastically enhances blood-brain barrier (BBB) penetration and oral bioavailability[2].

Why the 3-Carboxylic Acid?

Functionalizing the morpholine ring at the 3-position with a carboxylic acid creates a cyclic amino acid. In peptidomimetic chemistry, morpholine-3-carboxylic acid acts as a rigid proline surrogate, capable of inducing specific β-turn conformations that are essential for disrupting protein-protein interactions[3][4].

The Impact of N-Methylation (4-Methyl) and Stereochemistry (R- vs S-)

While unsubstituted morpholine-3-carboxylic acid is highly useful, the (R)-4-methylmorpholine-3-carboxylic acid variant introduces three critical mechanistic advantages:

  • Elimination of a Hydrogen Bond Donor (HBD): N-methylation removes the secondary amine's proton, directly lowering the Topological Polar Surface Area (TPSA) and increasing lipophilicity, which is critical for cell permeability[5].

  • Conformational Locking: The addition of the methyl group alters the chair conformation equilibrium. It minimizes pseudo-A1,3 strain, locking the 3-carboxylic acid (or its resulting amide) into a specific axial or equatorial vector.

  • Chiral Recognition: In kinase inhibitors (such as PI3Kα or FGFR3), the (R)-configuration precisely directs the substituent to interact with critical residues in the target's hinge region (e.g., Gln859 in PI3Kα), an orientation the (S)-enantiomer cannot achieve without severe steric clashes[5][6].

Quantitative Performance Comparison

To objectively evaluate these building blocks, we must compare their physicochemical properties. The table below summarizes the theoretical and observed data that dictate their utility in drug design.

| Compound | Molecular Weight | Approx. pKa | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Primary Application in Drug Design | | :--- | :--- | :--- | :--- | :--- | :--- | | (R)-4-methylmorpholine-3-carboxylic acid | 145.16 g/mol | ~7.5 - 8.0 | 1 (COOH) | 4 | ~49.3 | Kinase inhibitors (PI3K, FGFR), CNS drugs requiring high BBB permeability. | | (R)-morpholine-3-carboxylic acid | 131.13 g/mol | ~8.3 - 8.7 | 2 (NH, COOH) | 4 | ~58.1 | Peptidomimetics, β-turn nucleators, aqueous-soluble prodrugs. | | L-Proline (Reference) | 115.13 g/mol | ~10.6 | 2 (NH, COOH) | 3 | ~49.3 | Natural peptide synthesis, baseline conformational studies. |

Data Interpretation: The N-methylated variant offers the lowest HBD count and a tightly controlled pKa, making it the superior choice for targeting intracellular kinases where membrane permeability is the primary barrier to efficacy.

Target Application: Kinase Inhibition Pathways

In oncology, the PI3K/AKT/mTOR signaling pathway is frequently deregulated. Inhibitors utilizing the (R)-4-methylmorpholine moiety demonstrate high isoform selectivity because the morpholine oxygen forms a critical hydrogen bond with the kinase hinge region, while the (R)-oriented 3-substituent exploits mutant-specific binding pockets[5].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Target RTK->PI3K Activation PIP3 PIP3 Signal PI3K->PIP3 Phosphorylation PIP2 PIP2 Substrate PIP2->PIP3 AKT AKT / mTOR PIP3->AKT Downstream Cascade Inhibitor (R)-4-Me-Morpholine Derivative Inhibitor->PI3K Competitive Binding (Hinge Region)

PI3K/AKT signaling pathway illustrating targeted inhibition by morpholine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols outline the synthesis of the N-methylated building block and its subsequent biological validation. Every step is designed as a self-validating system where the output of one phase dictates the success of the next.

Protocol A: Synthesis of (R)-4-methylmorpholine-3-carboxylic acid via Reductive Amination

Causality: Reductive amination is chosen over direct alkylation (e.g., using methyl iodide) to prevent over-alkylation and quaternization of the morpholine nitrogen.

  • Reagent Assembly: Dissolve 1.0 eq of enantiopure (R)-morpholine-3-carboxylic acid in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of aqueous formaldehyde (37% w/w).

  • Iminium Formation: Stir at room temperature for 30 minutes to ensure complete formation of the iminium ion intermediate.

  • Selective Reduction: Introduce 2.0 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0°C. Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium intermediate without degrading the carboxylic acid moiety.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Adjust the pH to the molecule's isoelectric point (~pH 4) and extract with a CHCl₃/Isopropanol (3:1) mixture to isolate the zwitterionic product.

  • Validation: Confirm enantiomeric excess (ee > 99%) via chiral HPLC before proceeding to amide coupling.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Causality: Measuring residual ATP via luminescence or downstream PIP3 via TR-FRET directly correlates with kinase activity. A 10-point serial dilution ensures a robust dose-response curve for accurate IC50 determination[5].

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the (R)-4-methylmorpholine derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate.

  • Enzyme Equilibration: Add 5 µL of PI3Kα enzyme (0.2 nM final concentration) suspended in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂). Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add 5 µL of substrate mix containing 40 µM ATP and 50 µM PIP2. Incubate for exactly 60 minutes.

  • Detection & Analysis: Add 10 µL of TR-FRET detection reagent. Read the plate on a microplate reader (Ex: 340 nm, Em: 615/665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. N-Methylation (Reductive Amination) Step2 2. Chiral Resolution (HPLC/Crystallization) Step1->Step2 Step3 3. Amide Coupling (Pharmacophore Assembly) Step2->Step3 Step4 4. Kinase Assay (IC50 Determination) Step3->Step4

Experimental workflow from synthesis of morpholine derivatives to in vitro validation.

Conclusion

While unsubstituted morpholine-3-carboxylic acid remains a staple for peptidomimetic β-turn nucleation, (R)-4-methylmorpholine-3-carboxylic acid represents a highly optimized, sp³-rich building block for modern targeted therapies. By eliminating a hydrogen bond donor, locking the chair conformation, and providing strict spatial trajectories via its (R)-stereocenter, it directly addresses the permeability and selectivity challenges inherent in kinase inhibitor design.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC / NIH URL:[Link]

  • Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators Source: PubMed URL: [Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Source: Frontiers in Chemistry URL:[Link]

  • W O 2021/076602 Al (FGFR3 Inhibitors) Source: Google Patents / Googleapis URL:[Link]

Sources

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